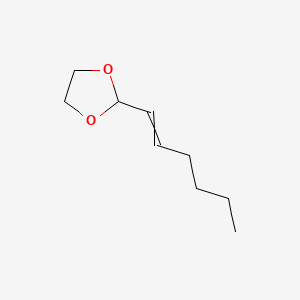

1,3-Dioxolane, 2-(1-hexenyl)-

Description

Contextualization of the 1,3-Dioxolane (B20135) Core Structure in Synthetic Strategies

The 1,3-dioxolane ring is a five-membered cyclic acetal (B89532), typically formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. membranejournal.or.krorganic-chemistry.org This structural unit is not merely a passive component of a molecule; it is a key functional group employed strategically in multi-step syntheses. One of its most critical roles is as a protecting group for aldehydes and ketones. organic-chemistry.org By converting a reactive carbonyl group into a relatively stable dioxolane, chemists can perform reactions on other parts of the molecule without unintended side reactions at the carbonyl center. The stability of the 1,3-dioxolane ring under basic, reductive, or oxidative conditions makes it particularly robust. thieme-connect.de

The formation of 1,3-dioxolanes is a reversible process, and the carbonyl group can be readily regenerated by treatment with aqueous acid, a process known as deprotection. organic-chemistry.org This "protect-react-deprotect" strategy is a fundamental concept in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Beyond protection, the 1,3-dioxolane moiety can influence the stereochemical outcome of reactions on adjacent chiral centers and can act as a precursor to other functional groups. Its conformational properties, which are well-studied, can direct the approach of reagents, leading to high levels of stereoselectivity. thieme-connect.de

Significance of 2-Substituted-1,3-Dioxolanes in Chemical Transformations

The true synthetic versatility of the 1,3-dioxolane ring is unlocked by the nature of the substituent at the 2-position. This position is derived from the original carbonyl compound, and the identity of the substituent dictates the subsequent chemical transformations the molecule can undergo.

When the substituent at the 2-position is an alkyl or aryl group, the dioxolane primarily serves its role as a protecting group. However, when the substituent bears additional functionality, a wider array of reactions becomes possible. For instance, the presence of a leaving group at the 2-position can facilitate nucleophilic substitution reactions.

A significant area of research involves the generation of radical species at the 2-position of the 1,3-dioxolane ring. These radicals can then participate in various carbon-carbon bond-forming reactions, expanding the synthetic utility of this heterocyclic system beyond simple protection. researchgate.net For example, a thiol-promoted, metal-free radical addition of 1,3-dioxolane to imines has been developed to synthesize protected α-amino aldehydes. organic-chemistry.org

Furthermore, the development of methods for the direct functionalization of the C-H bond at the 2-position of 1,3-dioxolane is an active area of research. google.com Such methods offer a more atom-economical approach to introducing substituents at this position, avoiding the need for pre-functionalized starting materials.

Overview of Research Trajectories for Alkene-Functionalized Dioxolanes

The introduction of an alkene functionality at the 2-position, as seen in 2-(1-hexenyl)-1,3-dioxolane, opens up a new dimension of reactivity. The double bond can participate in a wide range of transformations characteristic of alkenes, such as addition reactions (halogenation, hydrogenation, hydroboration-oxidation), ozonolysis, and various transition-metal-catalyzed cross-coupling reactions.

Research in this area focuses on several key trajectories:

Stereoselective Synthesis: Developing methods to control the geometry (E/Z) of the double bond during the synthesis of 2-alkenyl-1,3-dioxolanes is a significant goal. The stereochemistry of the double bond can have a profound impact on the biological activity and physical properties of the final product.

Difunctionalization of the Alkene: The double bond serves as a handle for introducing two new functional groups in a single operation. This can be achieved through reactions like dihydroxylation, aminohydroxylation, or oxidative cleavage.

Intramolecular Reactions: The proximity of the dioxolane ring and the alkene can be exploited in intramolecular reactions. For example, an acid-catalyzed cyclization could lead to the formation of more complex heterocyclic systems.

Polymerization: Alkene-functionalized dioxolanes can serve as monomers for the synthesis of polymers with unique properties. The dioxolane unit can be incorporated into the polymer backbone or as a pendant group, and its subsequent cleavage can lead to degradable polymers. uhasselt.be

The specific compound, 2-(1-hexenyl)-1,3-dioxolane, with its six-carbon chain containing a double bond, is a valuable substrate for exploring these research avenues. The length of the hexenyl chain can also influence the physical properties of the molecule, such as its solubility and boiling point.

Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-hex-1-enyl-1,3-dioxolane |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-9-10-7-8-11-9/h5-6,9H,2-4,7-8H2,1H3 |

InChI Key |

QHZSAMUNTCMCCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC1OCCO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1 Hexenyl 1,3 Dioxolane and Analogues

Catalytic Strategies for Dioxolane Formation

Catalysis is central to the formation of the 1,3-dioxolane (B20135) ring, offering pathways that are efficient, selective, and increasingly sustainable. The choice of catalyst can influence reaction rates, yields, and compatibility with other functional groups.

The acetalization reaction is traditionally catalyzed by acids, which activate the carbonyl group toward nucleophilic attack by the diol. rsc.orgorganic-chemistry.org Both Brønsted and Lewis acids are widely employed for this purpose, each offering distinct advantages.

Brønsted Acids: Protic acids such as p-toluenesulfonic acid (TsOH), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄) are conventional catalysts for dioxolane formation. nih.govimist.ma A standard laboratory procedure involves refluxing the aldehyde and diol in a solvent like toluene (B28343) with a catalytic amount of TsOH, using a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium toward the acetal (B89532) product. organic-chemistry.org Resin-based acids like Amberlyst-15 have also proven effective. nih.gov In a study on the stereoselective synthesis of dioxolanes, various Brønsted acids were screened, with dimethylphosphinic acid and trifluoroacetic acid showing high diastereoselectivity. nih.gov

Lewis Acids: Aprotic Lewis acids are also highly effective and can offer milder reaction conditions and different selectivities. Common Lewis acids include boron trifluoride (BF₃) and metal triflates like erbium(III) triflate (Er(OTf)₃) and cerium(III) trifluoromethanesulfonate. organic-chemistry.orgorganic-chemistry.org Platinum complexes have been reported as excellent homogeneous catalysts for the acetalization of α,β-unsaturated carbonyl compounds with ethylene (B1197577) glycol. imist.ma More recently, a novel solid catalyst with both Brønsted and Lewis acid sites—an acidic ionic liquid and cuprous ions immobilized on a melamine-formaldehyde resin (MFR)—was shown to be highly efficient for acetalization, demonstrating that cooperation between the two acid types can enhance catalytic activity. tubitak.gov.tr

| Catalyst Type | Example Catalyst | Typical Conditions | Key Findings/Advantages | Reference |

|---|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (TsOH) | Reflux in toluene with water removal (Dean-Stark) | Standard, effective, and widely used method. organic-chemistry.org | organic-chemistry.org |

| Brønsted Acid | Dimethylphosphinic acid | Dichloromethane solvent | Achieved high diastereoselectivity (14:1) in specific cascade reactions. nih.gov | nih.gov |

| Lewis Acid | Tropylium salts (e.g., Tropylium tetrafluoroborate) | Batch or flow conditions | Efficient metal-free organic Lewis acid catalyst for a wide range of aldehydes. rsc.orgrsc.org | rsc.orgrsc.org |

| Lewis Acid | Erbium(III) triflate (Er(OTf)₃) | Wet nitromethane, room temperature | Acts as a gentle Lewis acid for chemoselective cleavage (deprotection), implying utility in reversible formation. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.org |

| Combined Lewis/Brønsted | IL-Cu-MFR Resin | Solvent-free or various solvents | Cooperation of Lewis (Cu⁺) and Brønsted (sulfonic acid) sites enhances catalytic efficiency; reusable solid catalyst. tubitak.gov.tr | tubitak.gov.tr |

The principles of green chemistry have driven the development of heterogeneous catalysts for dioxolane synthesis. These solid catalysts can be easily separated from the reaction mixture by filtration and are often reusable, reducing waste and cost. jmaterenvironsci.comrsc.org Materials such as silica (B1680970) gel, alumina, clays, zeolites, and ion-exchange resins are commonly used. imist.majmaterenvironsci.com

Montmorillonite K10, a type of clay, has been used as an effective catalyst for the synthesis of 1,3-dioxolanes from salicylaldehyde (B1680747) and various diols, resulting in good yields and short reaction times. researchgate.net Pillared clays, such as those containing titanium or zirconium, are noted for their strong acidity and effectiveness in the acetalization of sterically hindered ketones and aldehydes. jmaterenvironsci.com

Metal-Organic Frameworks (MOFs) have emerged as highly tuneable heterogeneous catalysts. For instance, zirconium-based UiO-66 has been successfully employed for the acetalization of glycerol (B35011) with various aldehydes, producing mixtures of 1,3-dioxolanes and 1,3-dioxanes. rsc.org The catalytic activity of UiO-66 is linked to Brønsted acid sites created by water molecules polarized on zirconium clusters at linker defect sites. rsc.org In a particularly relevant study for the synthesis of analogues, an iron-modified BETA zeolite was found to be an efficient catalyst for the acetalization of heptanal (B48729) with ethylene glycol, producing 2-hexyl-1,3-dioxolane (B161909). researchgate.net

| Catalyst | Precursors | Product | Key Features | Reference |

|---|---|---|---|---|

| Iron-modified BETA Zeolite | Heptanal, Ethylene Glycol | 2-Hexyl-1,3-dioxolane | Active and selective solid acid catalyst. researchgate.net | researchgate.net |

| Montmorillonite K10 | Salicylaldehyde, various 1,2-diols | 2-(2-hydroxyphenyl)-1,3-dioxolane analogues | Good yields, short reaction times, reusable. researchgate.net | researchgate.net |

| UiO-66 (Zr-MOF) | Phenylacetaldehyde, Glycerol | 2-benzyl-4-hydroxymethyl-1,3-dioxolane | High yield, reusable, tuneable selectivity between dioxolane and dioxane products. rsc.org | rsc.org |

| Silica Gel / Alumina | Various carbonyls, Ethylene Glycol | Various 1,3-dioxolanes | Simple, inexpensive, effective under pressure without solvent. jmaterenvironsci.comresearchgate.net | jmaterenvironsci.comresearchgate.net |

The move away from metal-based catalysts has led to the exploration of purely organic molecules as catalysts. These organocatalytic and metal-free systems can prevent product contamination with residual metals and often operate under mild conditions.

Tropylium salts have been identified as efficient, metal-free organic Lewis acid catalysts for acetalization. rsc.orgrsc.org They effectively promote the reaction for a wide range of aldehydes in both batch and flow systems, aligning with green synthesis principles. rsc.org In the realm of asymmetric synthesis, chiral Brønsted acids, such as diphenyl phosphonic acid and chiral phosphoric acids, have been used to catalyze cascade reactions that form 1,3-dioxolanes with high diastereoselectivity and modest enantioselectivity. nih.gov

Photocatalysis offers another metal-free route. For example, Eosin Y, an organic dye, can catalyze the acetalization of various aldehydes under irradiation from household light bulbs, providing a neutral and mild method for forming dioxolanes. organic-chemistry.orgimist.ma Thiol-promoted radical reactions have also been developed for the site-specific addition of 1,3-dioxolane to imines in a metal-free and redox-neutral process. organic-chemistry.orgorganic-chemistry.org

Precursor Design and Functional Group Compatibility in Synthesis

The structure of the final 2-(1-hexenyl)-1,3-dioxolane product is determined by the choice of its precursors. The compatibility of the reaction with various functional groups present on these precursors is a key consideration in synthetic planning.

The most direct and widespread method for synthesizing 2-substituted-1,3-dioxolanes is the condensation of an aldehyde with a 1,2-diol, typically ethylene glycol. researchgate.netwikipedia.org For the specific synthesis of 2-(1-hexenyl)-1,3-dioxolane, the logical precursors would be 2-heptenal and ethylene glycol. The acetalization of α,β-unsaturated aldehydes is a well-established reaction.

Research on analogous compounds provides a clear blueprint. The synthesis of 2-hexyl-1,3-dioxolane (the saturated analogue) has been achieved via the acetalization of heptanal with ethylene glycol using heterogeneous catalysts like iron-modified zeolites. researchgate.net Another advanced approach is the tandem hydroformylation-acetalization of an olefin. For example, 2-hexyl-1,3-dioxolane has been synthesized from 1-hexene, carbon monoxide, and ethylene glycol in the presence of an iridium catalyst, which first forms the heptanal intermediate in situ before it undergoes acetalization. chemicalbook.com This highlights the compatibility of the acetalization step with organometallic processes. The reaction is generally tolerant of many functional groups, although highly acid-sensitive groups may require the use of milder catalysts or protection-deprotection strategies. organic-chemistry.orgorganic-chemistry.org

While less direct, alternative precursors such as homoallylic alcohols can be used to construct the dioxolane ring system through different mechanistic pathways. One such method involves the intramolecular oxymercuration of a hemiacetal intermediate. thieme-connect.de In this approach, a hemiacetal is formed between a homoallylic alcohol and an aldehyde (e.g., chloral). thieme-connect.de Treatment with a mercury(II) salt induces cyclization onto the activated double bond. While this reaction can kinetically favor the formation of 1,3-dioxepanes (7-membered rings), equilibration can lead to mixtures containing the thermodynamically more stable 1,3-dioxolanes (5-membered rings) and 1,3-dioxanes (6-membered rings), particularly when starting from allylic alcohols. thieme-connect.de

Another specialized route, demonstrated in the total synthesis of the natural product neosporol, involves the conversion of an allyl alcohol precursor into an epoxide. wikipedia.org This epoxide then undergoes a proximate carbonyl-assisted ring-expansion reaction to form the 1,3-dioxolane ring, showcasing a sophisticated strategy for ring construction from an alcohol substrate. wikipedia.org These methods, while not the primary choice for simple targets, are powerful tools in complex molecule synthesis where the substrate is already highly functionalized.

Stereochemical Control in 2-Substituted Dioxolane Synthesis

The control of stereochemistry in the formation of the dioxolane ring, especially at the C2 position, is paramount. Methodologies often rely on the stereospecific nature of the ring-forming reaction or the influence of chiral elements present in the substrates, reagents, or catalysts.

Enantioselective and diastereoselective routes to 2-substituted dioxolanes often involve the reaction of a chiral diol with an aldehyde or its equivalent, or the cyclization of a precursor molecule containing the necessary stereochemical information.

One notable method involves a three-component assembly for the stereoselective formation of substituted 1,3-dioxolanes. This reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate from an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent. mdpi.comresearchgate.net The stereochemical outcome is dependent on the geometry of the starting alkene. For instance, the reaction of cis-4-octene (B1353254) with (diacetoxyiodo)benzene (B116549) and a silyl acetal leads to a single diastereomer of the corresponding 2-substituted dioxolane. mdpi.comresearchgate.net The reaction is believed to proceed via a meso-dioxolanyl cation, where the subsequent nucleophilic attack is directed by the existing stereocenters. mdpi.com Conversely, using trans-4-octene (B86139) results in the formation of a chiral racemic product. mdpi.comresearchgate.net

The diastereoselectivity of such reactions can be influenced by the nature of the nucleophile and the substituents on the alkene. For example, in the reaction of styrenes, the stereocontrol exerted by the aryl group in the intermediate 4-aryl-1,3-dioxolan-2-yl cation can be significant. mdpi.com

Table 1: Diastereoselective Synthesis of 2-Substituted 1,3-Dioxolanes from Alkenes mdpi.comresearchgate.net

| Alkene | Carboxylic Acid | Nucleophile | Product Diastereoselectivity |

| cis-4-Octene | Acetic Acid | Dimethyl ketene (B1206846) silyl acetal | Single diastereomer |

| trans-4-Octene | Acetic Acid | Dimethyl ketene silyl acetal | Racemic mixture |

| Styrene | Acetic Acid | Dimethyl ketene silyl acetal | Diastereomeric mixture |

It is important to note that direct synthesis of 2-alkenyl-1,3-dioxolanes from the corresponding α,β-unsaturated enones has proven to be challenging and, in some reported cases, unsuccessful. psu.edu

The use of chiral auxiliaries and catalysts is a powerful strategy for inducing stereoselectivity in the synthesis of 2-substituted dioxolanes. These chiral entities create a diastereomeric transition state that favors the formation of one stereoisomer over the other.

Chiral Auxiliaries:

A prominent class of chiral auxiliaries used in the synthesis of 2,2-disubstituted 1,3-dioxolane-4,5-dimethanols are TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). orgsyn.org These C2-symmetric diols, derived from tartrate esters, are exceptionally versatile. orgsyn.org They can be prepared by reacting an acetal or ketal of a tartrate ester with a Grignard reagent. orgsyn.org While not directly involved in the synthesis of 2-(1-hexenyl)-1,3-dioxolane in the provided literature, the principles of their application are broadly relevant for stereochemical control in dioxolane synthesis. TADDOLs and their derivatives can be used as stoichiometric chiral reagents or as ligands for metal catalysts. orgsyn.org

Chiral Catalysts:

Chiral catalysts, particularly chiral Lewis acids and organocatalysts, play a crucial role in the enantioselective synthesis of dioxolanes. For instance, chiral dirhodium(II) carboxylate catalysts have been employed in the 1,3-dipolar cycloaddition of carbonyl ylides to aldimines, which can lead to the formation of oxazolidine (B1195125) rings, structurally related to dioxolanes, with high diastereoselectivity and enantioselectivity. diva-portal.org The choice of catalyst can determine whether the reaction proceeds through a metal-free or a metal-associated ylide, thereby influencing the stereochemical outcome. diva-portal.org

In the context of forming 1,3-dioxolanes, chiral phosphoric acids have been used to catalyze the desymmetrization of p-quinols via an acetalization/Michael cascade, yielding 1,3-dioxolane products with modest enantioselectivity. organic-chemistry.org

A chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition between acyclic carbonyl ylides and aldehydes to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities.

Table 2: Examples of Chiral Catalysts in Stereoselective Dioxolane Synthesis and Related Reactions

| Catalyst Type | Reaction | Stereochemical Outcome | Reference |

| Chiral Rh(II) Carboxylates | 1,3-Dipolar cycloaddition of carbonyl ylides to aldimines | High diastereoselectivity, moderate enantioselectivity (er up to 82:18) | diva-portal.org |

| Chiral Phosphoric Acids | Desymmetrization of p-quinols | Modest enantioselectivity | organic-chemistry.org |

| Chiral Binaphthyldiimine-Ni(II) complex | 1,3-Dipolar cycloaddition of carbonyl ylides to aldehydes | High diastereo- and enantioselectivities |

These advanced methodologies, employing both substrate control and the application of external chiral reagents and catalysts, provide powerful tools for the synthesis of stereochemically defined 2-alkenyl-1,3-dioxolanes, including analogs of 2-(1-hexenyl)-1,3-dioxolane.

Reactivity Profiles and Mechanistic Insights of 2 1 Hexenyl 1,3 Dioxolane

Ring-Opening and Cleavage Mechanisms of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane ring, a cyclic acetal (B89532), is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic and certain oxidative conditions. thieme-connect.deorganic-chemistry.org This reactivity is fundamental to its role as a protecting group for carbonyl compounds. wikipedia.org

Acid-catalyzed hydrolysis is a characteristic reaction of 1,3-dioxolanes, leading to the cleavage of the acetal and regeneration of the parent carbonyl and diol. organic-chemistry.orgorganic-chemistry.org The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to a hemiacetal, which then breaks down to the carbonyl compound (heptanal in this case) and ethylene (B1197577) glycol. The rate of hydrolysis can be influenced by the nature of the substituents on the dioxolane ring.

Transacetalization is another acid-catalyzed process where the 1,3-dioxolane ring can be opened and reformed by reacting with a different alcohol or diol. acs.orgpsu.edu This reaction also proceeds through the formation of an oxocarbenium ion intermediate. researchgate.net The equilibrium of this reaction can be controlled by the reaction conditions, such as the concentration of the reacting alcohol. Studies on gas-phase ion-molecule reactions have provided insights into the transacetalization reactivity of cyclic acetals like 1,3-dioxolane. psu.eduresearchgate.net

While generally stable to many oxidizing agents, the 1,3-dioxolane ring can be cleaved under specific oxidative conditions. organic-chemistry.org Strong oxidizing agents, particularly in the presence of Lewis acids, can facilitate the cleavage of the acetal. organic-chemistry.org For instance, hypervalent iodine reagents have been used in the oxidative difunctionalization of alkenes to form substituted 1,3-dioxolanes, which in some cases can undergo subsequent ring-opening. mdpi.com The sensitivity of the dioxolane ring to certain reagents underscores the importance of carefully selecting reaction conditions to preserve this functional group when modifying other parts of the molecule.

Transformations Involving the 1-hexenyl Unsaturated Moiety

The 1-hexenyl group provides a site for a wide range of transformations typical of a carbon-carbon double bond.

The double bond of the 1-hexenyl group is susceptible to various electrophilic addition and oxidation reactions. These can include halogenation, hydrohalogenation, epoxidation, and dihydroxylation. The presence of the nearby dioxolane ring can potentially influence the stereoselectivity of these reactions. For example, the oxidation of alkenes with hypervalent iodine in the presence of a carboxylic acid can lead to the formation of 1,3-dioxolane structures through neighboring group participation. mdpi.com

The 1-hexenyl moiety can participate in cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition, a process that can form five-membered heterocyclic rings. wikipedia.org Depending on the nature of the 1,3-dipole used, this can lead to the synthesis of various heterocyclic structures attached to the dioxolane core. The stereochemical outcome of such reactions is often a key consideration. wikipedia.orgresearchgate.net Additionally, tandem cycloaddition reactions involving olefins have been developed for the synthesis of complex polycyclic systems. acs.org

Exploration of Radical and Concerted Reaction Pathways

Beyond ionic reactions, the reactivity of 2-(1-hexenyl)-1,3-dioxolane can also be explored through radical and concerted pathways.

Radical reactions at the C2 position of the 1,3-dioxolane ring can be initiated, for example, by hydrogen atom abstraction. rsc.orgnsf.gov The resulting dioxolanyl radical can then participate in further reactions, such as addition to alkenes. nsf.gov The 1-hexenyl group can also undergo radical polymerization or participate in radical cyclization reactions. diva-portal.orgresearchgate.nettandfonline.com For instance, free radical ring-opening polymerization of 2-methylene-1,3-dioxolanes is a known process. tandfonline.comacs.org

Concerted reactions, such as pericyclic reactions, represent another facet of the reactivity of the 1-hexenyl group. The Diels-Alder reaction, a [4+2] cycloaddition, is a possibility if a suitable diene is reacted with the 1-hexenyl moiety acting as a dienophile. The stereospecificity of concerted reactions often provides a high degree of control over the stereochemistry of the products. wikipedia.org Research into tandem ylide formation/[4+3]-cycloaddition reactions has led to the synthesis of dihydro-1,3-dioxepines, highlighting the potential for complex ring-forming processes. rsc.org

Derivatization and Structural Diversification of 2 1 Hexenyl 1,3 Dioxolane

Synthesis of Functionalized Dioxolane Derivatives

The synthesis of functionalized derivatives of 2-(1-hexenyl)-1,3-dioxolane leverages the distinct reactivity of its component parts: the carbon-carbon double bond and the dioxolane ring. The dioxolane moiety typically serves as a stable protecting group for a carbonyl function, allowing for selective reactions on the alkene chain. wikipedia.org Conversely, the alkene can be preserved while the dioxolane ring is modified or replaced.

The 1-hexenyl group is amenable to a variety of classic alkene transformations. These reactions allow for the introduction of new functional groups, which can significantly alter the chemical and physical properties of the parent molecule. The dioxolane ring is generally stable under the conditions used for many of these transformations.

Key reactions for functionalizing the alkene chain include:

Oxidation: The double bond can be oxidized to form epoxides, diols, or can be cleaved to yield aldehydes. For instance, oxidation with hypervalent iodine in the presence of a carboxylic acid can lead to the formation of more complex substituted dioxolanes. nih.gov

Peroxidation: In the presence of a suitable catalyst, such as a Cobalt(II) complex, molecular oxygen, and triethylsilane, the alkene can undergo triethylsilylperoxidation to introduce a silylperoxy group. researchgate.net

Hydrogenation: Catalytic hydrogenation can reduce the double bond to yield the saturated analogue, 2-hexyl-1,3-dioxolane (B161909), allowing for an assessment of the role of the unsaturated bond in any observed activity.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond yields dihalogenated derivatives, introducing reactive sites for further nucleophilic substitution.

The table below summarizes potential functionalization reactions on the alkene chain.

| Reaction Type | Reagents | Resulting Functional Group |

| Epoxidation | m-CPBA, Peracetic acid | Epoxide |

| Dihydroxylation | OsO₄ (cat.), NMO; or cold, dilute KMnO₄ | Diol (1,2-dihydroxy) |

| Hydrogenation | H₂, Pd/C | Alkane (Hexyl group) |

| Halogenation | Br₂, Cl₂ in CCl₄ | Vicinal dihalide |

| Silylperoxidation | O₂, Et₃SiH, Co(II) catalyst | Silylperoxy ether researchgate.net |

| Oxidative Cleavage | O₃; then Zn/H₂O or DMS | Aldehyde(s) |

This table represents common alkene reactions and is illustrative of potential derivatizations.

The 1,3-dioxolane (B20135) ring, while generally stable, can also be a target for structural modification. These changes can influence the molecule's stereochemistry, stability, and interaction with biological systems.

Substitution on the Ring: The synthesis can start from substituted diols, such as propylene (B89431) glycol, to introduce alkyl groups (e.g., methyl) at the C4 or C5 positions of the dioxolane ring. thegoodscentscompany.com For example, reacting an appropriate aldehyde with a chiral diol can produce chiral dioxolane derivatives, which are valuable as building blocks in asymmetric synthesis.

Ring Replacement: The entire 1,3-dioxolane ring can be replaced with other heterocyclic systems to probe the influence of the heteroatoms on function. Studies on analogous compounds have shown that replacing the dioxolane ring with a 1,3-oxathiolane (B1218472) or a 1,3-dithiolane (B1216140) moiety can significantly alter biological activity, such as receptor binding affinity. researchgate.net In other cases, the dioxolane ring has been replaced by carbocyclic structures like cyclopentane (B165970) or cyclohexane (B81311) to study the impact on catalytic selectivity. researchgate.net

Ring Opening: Under strong acidic conditions, the dioxolane ring can be hydrolyzed to deprotect the carbonyl group, yielding the corresponding aldehyde (in this case, 2-octenal). This is a fundamental reaction in its use as a protecting group. wikipedia.org

| Modification Type | Synthetic Approach | Example of Resulting Structure |

| C4/C5 Alkylation | Acetalization using a substituted 1,2-diol (e.g., propane-1,2-diol) | 2-(1-Hexenyl)-4-methyl-1,3-dioxolane |

| Ring Atom Substitution | Acetalization using a thio-analogue (e.g., 2-mercaptoethanol) | 2-(1-Hexenyl)-1,3-oxathiolane researchgate.net |

| Ring Replacement | Multi-step synthesis involving different cyclizing agents | Analogues with cyclopentane or cyclohexane rings replacing the dioxolane researchgate.net |

| Halogenation of the Ring | Use of halogenated precursors or specific halogenating agents | 2-(1-Hexenyl)-4-(chloromethyl)-1,3-dioxolane |

This table provides examples of synthetic strategies for modifying the dioxolane ring based on established chemical principles.

Exploration of Analogues with Varied Alkene Substitution Patterns

Systematic variation of the alkene side chain provides another avenue for creating a diverse set of analogues. By altering the length, branching, and position of the double bond in the hexenyl group, researchers can fine-tune properties such as lipophilicity and steric profile.

The synthesis of these analogues is generally straightforward, relying on the standard acetalization reaction between ethylene (B1197577) glycol and an α,β-unsaturated aldehyde of a different structure.

| Alkene Chain Variation | Example Analogue Name | Precursor Aldehyde |

| Shorter Chain | 2-(1-Propenyl)-1,3-dioxolane researchgate.net | 2-Butenal |

| Branched Chain | 2-(1-Methyl-1-butenyl)-4-methyl-1,3-dioxolane thegoodscentscompany.com | 2-Methyl-2-pentenal |

| Saturated Chain | 2-Hexyl-1,3-dioxolane nih.gov | Heptanal (B48729) |

| Phenyl Substitution | 2-Styryl-1,3-dioxolane | Cinnamaldehyde |

This table illustrates how varying the initial aldehyde precursor leads to analogues with different alkene substitutions.

Structure-Reactivity and Structure-Function Correlations in Derivatives

The derivatization of 2-(1-hexenyl)-1,3-dioxolane and its analogues is fundamental to establishing structure-reactivity relationships (SRR) and structure-activity relationships (SAR). By comparing the properties of the parent compound with its derivatives, it is possible to deduce the influence of specific structural features.

Structure and Biological Activity: In related dioxolane systems, modifications have been shown to have a profound impact on pharmacological activity. For example, replacing a 1,3-dioxolane ring with a 1,3-oxathiolane or 1,3-dithiolane was found to enhance affinity and potency at the 5-HT1A serotonin (B10506) receptor while reducing it at the α1-adrenoceptor. researchgate.net The introduction of specific substituents, such as ethyl or thienyl groups on the dioxolane ring, has been shown to enhance the binding affinity of other molecules to NMDA receptors. Furthermore, studies on certain 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives have demonstrated their potential as agents to reverse multidrug resistance (MDR) in cancer cells, with the nature of the aromatic core and other substituents being critical for activity. nih.gov The fungitoxicity of dioxolanes has also been shown to be structure-dependent. ct.gov

Structure and Chemical Reactivity: In the field of asymmetric catalysis, analogues of α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) have been synthesized where the dioxolane ring is replaced by various carbocyclic systems. researchgate.net The structural analysis of these analogues revealed that specific conformational features, such as torsion angles and the orientation of aryl groups, directly correlate with the catalytic efficiency and enantioselectivity of the reactions they mediate. researchgate.net

The table below summarizes key correlations found in studies of dioxolane derivatives.

| Structural Modification | Correlated Effect | Reference |

| Replacement of dioxolane with oxathiolane/dithiolane | Enhanced affinity and potency at 5-HT1A receptors researchgate.net | researchgate.net |

| Substitution on the dioxolane ring (e.g., with ethyl or thienyl groups) | Enhanced binding affinity to PCP receptors | |

| Replacement of dioxolane with carbocyclic rings in TADDOLs | Altered catalytic efficiency and enantioselectivity researchgate.net | researchgate.net |

| Variation of aromatic core and linkers in diphenyl-dioxolanes | Modulation of multidrug resistance (MDR) in cancer cells nih.gov | nih.gov |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including "1,3-Dioxolane, 2-(1-hexenyl)-". By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental information about the number and types of hydrogen and carbon atoms present in "1,3-Dioxolane, 2-(1-hexenyl)-".

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. The chemical shift (δ), signal splitting (multiplicity), and integration values are key parameters. For "1,3-Dioxolane, 2-(1-hexenyl)-", characteristic signals would be expected for the protons on the dioxolane ring, the vinyl protons of the hexenyl group, and the protons of the alkyl chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The chemical shifts in the ¹³C NMR spectrum of "1,3-Dioxolane, 2-(1-hexenyl)-" would correspond to the acetal (B89532) carbon, the methylene (B1212753) carbons of the dioxolane ring, the olefinic carbons, and the carbons of the hexyl chain. chemicalbook.comuniv-lemans.fr

A representative, though general, dataset for a similar dioxolane structure, 4-hexyl-1,3-dioxolan-2-one, shows distinct signals for the carbons in the dioxolane ring and the hexyl side chain in its ¹³C-NMR spectrum. rsc.org For "1,3-Dioxolane, 2-(1-hexenyl)-", the presence of the double bond would introduce characteristic signals in the olefinic region (typically δ 120-140 ppm).

Table 1: Predicted ¹H and ¹³C NMR Data for 1,3-Dioxolane (B20135), 2-(1-hexenyl)-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetal CH | ~4.8-5.2 (t) | ~100-105 |

| Dioxolane CH₂ | ~3.8-4.2 (m) | ~65-70 |

| Vinylic CH | ~5.4-5.8 (m) | ~125-135 |

| Allylic CH₂ | ~2.0-2.2 (m) | ~30-35 |

| Alkyl CH₂ | ~1.2-1.6 (m) | ~22-32 |

| Terminal CH₃ | ~0.8-1.0 (t) | ~14 |

Note: These are predicted values and may vary based on the specific isomer and solvent used.

The presence of a double bond in the 1-hexenyl group introduces the possibility of E/Z isomerism. Advanced NMR techniques are crucial for determining the specific stereochemistry of "1,3-Dioxolane, 2-(1-hexenyl)-".

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons. mdpi.com For instance, a NOESY experiment could reveal correlations between the acetal proton and the vinylic protons, helping to establish the E or Z configuration of the double bond. mdpi.comresearchgate.net Correlation Spectroscopy (COSY) is another powerful 2D NMR technique that shows which protons are coupled to each other, aiding in the assignment of the complex spin systems within the hexenyl chain.

For related dioxolane structures, it has been demonstrated that the relative stereochemistry of substituents on the dioxolane ring can be determined by analyzing the ¹³C NMR chemical shifts of the acetal carbon and any substituents. univ-lemans.fr While "1,3-Dioxolane, 2-(1-hexenyl)-" is unsubstituted on the dioxolane ring itself, this principle highlights the power of NMR in assigning stereochemistry in this class of compounds.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns of "1,3-Dioxolane, 2-(1-hexenyl)-".

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For "1,3-Dioxolane, 2-(1-hexenyl)-", characteristic fragmentation would likely involve cleavage of the hexenyl side chain and fragmentation of the dioxolane ring. nsf.gov The NIST Chemistry WebBook provides mass spectral data for the related compound 2-hexyl-1,3-dioxolane (B161909), which can serve as a reference for predicting the fragmentation of the subject compound. nist.gov

Electrospray Ionization (ESI-MS): ESI-MS is a softer ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with minimal fragmentation. metabolomexchange.orgrsc.org This method is particularly useful for accurately determining the molecular weight of the parent molecule. rsc.org ESI-MS can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of a selected ion, providing further structural details. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of "1,3-Dioxolane, 2-(1-hexenyl)-". univ-lemans.fr This precise mass measurement is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass but different elemental compositions. dtu.dk

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of "1,3-Dioxolane, 2-(1-hexenyl)-" would exhibit characteristic absorption bands for the C-O-C stretching of the dioxolane ring, C=C stretching of the hexenyl group, and C-H stretching and bending vibrations of the alkyl and vinyl groups. The C-O stretching vibrations for cyclic ethers like dioxolane typically appear in the region of 1140-1070 cm⁻¹. docbrown.info The C=C stretch would be expected around 1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org It is particularly sensitive to non-polar bonds, and for "1,3-Dioxolane, 2-(1-hexenyl)-", the C=C double bond of the hexenyl group would likely show a strong Raman signal. nih.gov

Table 2: Characteristic IR and Raman Bands for 1,3-Dioxolane, 2-(1-hexenyl)-

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| C-H (alkane) | Stretch | 2850-2960 | 2850-2960 |

| C-H (alkene) | Stretch | 3010-3095 | 3010-3095 |

| C=C (alkene) | Stretch | 1640-1680 | 1640-1680 (strong) |

| C-O-C (ether) | Stretch | 1070-1150 | Weak |

Note: These are general ranges and can be influenced by the specific molecular environment.

Chromatographic Methods for Separation and Quantification

Chromatography is fundamental to the analysis of "1,3-Dioxolane, 2-(1-hexenyl)-", enabling its separation from reactants, byproducts, and solvents. These techniques are crucial for both qualitative identification and precise quantitative measurements.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like "1,3-Dioxolane, 2-(1-hexenyl)-". In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with a stationary phase within a capillary column. nih.govrsc.org The retention time—the time it takes for the compound to travel through the column—is a characteristic feature used for its identification.

GC is highly effective for assessing the purity of a synthesized batch of "1,3-Dioxolane, 2-(1-hexenyl)-". By analyzing a sample, the presence of residual starting materials, solvents, or side-products can be detected as separate peaks in the resulting chromatogram. The area of the peak corresponding to the target compound relative to the total area of all peaks provides a quantitative measure of its purity.

When combined with mass spectrometry, GC-MS allows for definitive structural confirmation. As each separated component elutes from the GC column, it is fragmented and analyzed by the mass spectrometer, generating a unique mass spectrum that serves as a molecular fingerprint. shimadzu.comresearchgate.net This is invaluable for identifying unknown impurities or confirming the identity of the target compound by comparing its mass spectrum to reference libraries. researchgate.net For instance, the analysis of various organic compounds, including other dioxolane derivatives, frequently employs GC-MS for positive identification from complex matrices. researchgate.netjmchemsci.comjmchemsci.com Methodologies often involve using a non-polar capillary column, such as a DB-5 or HP-5ms, which separates compounds primarily based on their boiling points. rsc.orgbiologists.comnd.gov

| Parameter | Typical Value/Condition |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | HP-5ms or DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) rsc.orgnd.gov |

| Carrier Gas | Helium, constant flow (e.g., 1.0-2.0 mL/min) nih.govrsc.org |

| Inlet Temperature | 250-280 °C rsc.orgresearchgate.net |

| Oven Program | Initial temp 50-80 °C, ramped to 270-320 °C nih.govnd.gov |

| Detector | Mass Spectrometer (e.g., Quadrupole) |

| Ionization Mode | Electron Impact (EI), 70 eV researchgate.net |

| MS Transfer Line Temp | 280-325 °C nih.govnd.gov |

While GC is suitable for the volatile monomer, liquid chromatography techniques are essential for non-volatile derivatives or when the compound is part of a polymer system.

High-Performance Liquid Chromatography (HPLC) can be used for the analysis and purification of "1,3-Dioxolane, 2-(1-hexenyl)-". A reverse-phase (RP) HPLC method, for example, would separate the compound based on its hydrophobicity using a nonpolar stationary phase and a polar mobile phase. sielc.com

More specifically, the 1,3-dioxolane functional group can act as a monomer in polymerization reactions. kpi.uawikipedia.org If "1,3-Dioxolane, 2-(1-hexenyl)-" is used to synthesize polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), becomes the primary technique for polymer characterization. kpi.uaresearchgate.netlcms.cz GPC separates molecules based on their hydrodynamic volume, or size, in solution. Larger polymer chains elute from the GPC column faster than smaller ones. This allows for the determination of the polymer's molecular weight distribution, including the number-average molecular weight (Mn) and weight-average molecular weight (Mw). researchgate.net This data is critical as the molecular weight distribution dictates the physical and mechanical properties of the final polymer material. lcms.cz The analysis of poly(1,3-dioxolane) has been performed using GPC to understand its properties. kpi.ua

| Parameter | Typical Value/Condition |

|---|---|

| Instrument | GPC/SEC System with Refractive Index (RI) Detector |

| Columns | Set of cross-linked polystyrene-divinylbenzene columns (e.g., PLgel) lcms.cz |

| Mobile Phase | Tetrahydrofuran (THF) or other suitable organic solvent |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

| Calibration | Polystyrene or polymethylmethacrylate standards |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to analyze molecules containing chromophores—parts of a molecule that absorb light in the UV or visible regions. The structure of "1,3-Dioxolane, 2-(1-hexenyl)-" contains a carbon-carbon double bond (C=C) within the 1-hexenyl group. This isolated double bond acts as a π → π* chromophore.

This chromophore is expected to exhibit an absorption maximum (λmax) in the ultraviolet region, typically around 170-190 nm. The presence of alkyl substituents on the double bond can cause a small bathochromic (red) shift to slightly longer wavelengths. While the 1,3-dioxolane ring itself does not have significant absorption in the standard UV-Vis range (200-800 nm), the C=C bond provides a handle for spectroscopic detection and quantification. kpi.ua

UV-Vis spectroscopy can be used to quantify the concentration of "1,3-Dioxolane, 2-(1-hexenyl)-" in a solution using the Beer-Lambert law, provided no other components in the mixture absorb at the same wavelength. It is also a valuable tool for monitoring reactions involving the double bond, such as polymerization or addition reactions, where the disappearance of the characteristic π → π* absorption would indicate consumption of the starting material. Furthermore, UV analysis has been employed to confirm the attachment of chromophoric groups to polymer chains containing 1,3-dioxolane units and to help determine the molecular weight of the resulting macromonomers. orientjchem.org

| Structural Feature | Chromophore Type | Electronic Transition | Expected Absorption Range (λmax) |

|---|---|---|---|

| C=C (in 1-hexenyl group) | Alkene | π → π* | ~170-190 nm |

Theoretical and Computational Chemistry Approaches to 2 1 Hexenyl 1,3 Dioxolane Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 2-(1-hexenyl)-1,3-dioxolane, these calculations can elucidate its conformational preferences, the nature of its chemical bonds, and its reactivity.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the conformational landscape and reactivity of organic molecules like 2-(1-hexenyl)-1,3-dioxolane.

A key application of DFT is the determination of the most stable three-dimensional arrangements of the molecule (conformers). The flexibility of the hexenyl side chain and the potential for puckering in the dioxolane ring lead to a variety of possible conformers. DFT calculations can map out the potential energy surface of the molecule, identifying the low-energy conformers and the energy barriers between them. For instance, calculations would explore the different rotational isomers (rotamers) around the C-C single bonds of the hexenyl chain and the various envelope and twist conformations of the dioxolane ring.

DFT is also employed to study the molecule's reactivity. medjchem.comacs.orgresearchgate.net The reactivity of the carbon-carbon double bond in the hexenyl group is a primary focus. DFT calculations can model the addition of electrophiles to this double bond, predicting the regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of such reactions. masterorganicchemistry.com Analysis of conceptual DFT reactivity indices, such as the Fukui functions or local softness, can pinpoint the most nucleophilic and electrophilic sites within the molecule, explaining its behavior in polar reactions. researchgate.net For example, in a hydrohalogenation reaction, DFT can determine the relative energies of the carbocation intermediates formed upon protonation of either carbon of the double bond, thus predicting the major product. openstax.org

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conf-1 | Extended hexenyl chain, envelope dioxolane | 0.00 |

| Conf-2 | Gauche interaction in hexenyl chain, envelope dioxolane | +0.85 |

| Conf-3 | Extended hexenyl chain, twist dioxolane | +1.20 |

| Conf-4 | Gauche interaction in hexenyl chain, twist dioxolane | +2.05 |

Ab initio (from first principles) calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous approach to solving the electronic Schrödinger equation without empirical parameters. These methods are invaluable for obtaining detailed information about the molecular orbitals (MOs) of 2-(1-hexenyl)-1,3-dioxolane.

The primary focus of such calculations would be the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (its electrophilicity). For 2-(1-hexenyl)-1,3-dioxolane, the HOMO is expected to be localized primarily on the π-system of the carbon-carbon double bond, consistent with the typical reactivity of alkenes as nucleophiles. libretexts.org The LUMO would likely be the corresponding π* antibonding orbital. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net Ab initio calculations can also provide insights into the nature of bonding, charge distribution, and the interpretation of electronic spectra. cdnsciencepub.com

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -9.5 | Localized on the C=C π bond of the hexenyl group |

| LUMO | +1.2 | Localized on the C=C π* antibonding orbital |

| HOMO-1 | -10.8 | Localized on the oxygen lone pairs of the dioxolane ring |

| LUMO+1 | +2.5 | Localized on σ* orbitals of the C-O bonds |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static structures and energetics, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.net For 2-(1-hexenyl)-1,3-dioxolane, MD simulations can provide a detailed picture of its conformational flexibility and how it interacts with other molecules, such as solvents or other reactants.

In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, where the forces between atoms are described by a force field. acs.org These force fields are sets of parameters that define the potential energy of the system as a function of its atomic coordinates. By simulating the molecule for nanoseconds or longer, MD can reveal the accessible conformations and the transitions between them in real-time. This is particularly useful for a flexible molecule like 2-(1-hexenyl)-1,3-dioxolane, allowing for a thorough sampling of the conformational space of the hexenyl chain. uky.edunih.gov

MD simulations are also a powerful tool for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules, one can study solvation effects, including the formation of hydrogen bonds (if applicable) and van der Waals interactions. The simulation can provide information on the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in 2-(1-hexenyl)-1,3-dioxolane. This is crucial for understanding how the solvent might influence the molecule's conformation and reactivity.

| Interaction Type | Functional Group | Solvent | Average Interaction Energy (kcal/mol) |

|---|---|---|---|

| Van der Waals | Hexenyl Chain | Methanol | -2.5 |

| Hydrogen Bonding | Dioxolane Oxygens | Water | -3.8 |

| Van der Waals | Dioxolane Ring | Methanol | -1.9 |

| Hydrogen Bonding | Dioxolane Oxygens | Methanol | -2.1 |

Reaction Pathway Modeling and Transition State Analysis

A significant advantage of computational chemistry is its ability to model the entire pathway of a chemical reaction, from reactants to products, including the high-energy transition state. utexas.edumsu.edu For 2-(1-hexenyl)-1,3-dioxolane, this approach can be used to investigate various reactions, such as the acid-catalyzed hydrolysis of the dioxolane ring or addition reactions at the hexenyl double bond.

Using methods like DFT, researchers can locate the minimum energy structures of the reactants, products, and any intermediates. Crucially, they can also find the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. By comparing the activation energies of competing reaction pathways, one can predict which reaction is more likely to occur.

For example, the intramolecular cyclization of unsaturated acetals has been studied computationally, providing a model for how 2-(1-hexenyl)-1,3-dioxolane might react under certain catalytic conditions. rsc.org Similarly, computational studies on the cyclization of 5-hexenyl radicals offer a framework for investigating potential radical-mediated reactions of the hexenyl side chain. scirp.orgscirp.org The geometries of the transition states provide valuable information about the mechanism of the reaction, such as whether bonds are broken and formed in a concerted or stepwise fashion.

| Reaction Pathway | Description | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Markovnikov Addition | Protonation at C2 of the hexenyl chain to form a secondary carbocation at C1 | 15.2 |

| Anti-Markovnikov Addition | Protonation at C1 of the hexenyl chain to form a less stable primary carbocation | 25.8 |

Applications of 2 1 Hexenyl 1,3 Dioxolane in Materials Science and Industrial Organic Synthesis

Role as a Monomer or Comonomer in Polymer Chemistry

2-(1-hexenyl)-1,3-dioxolane can serve as a functional monomer or comonomer in the synthesis of specialized polymers. The presence of the 1,3-dioxolane (B20135) ring allows for polymerization through ring-opening mechanisms, while the hexenyl group provides a site for further chemical modification or cross-linking.

The polymerization of 1,3-dioxolane and its derivatives typically proceeds via cationic ring-opening polymerization (CROP). escholarship.orgresearchgate.net This process is initiated by Lewis or Brønsted acids, which protonate an oxygen atom in the ring, leading to the formation of a tertiary oxonium ion. researchgate.net The subsequent nucleophilic attack by another monomer molecule propagates the polymer chain. The cationic ring-opening polymerization of acetals is, however, susceptible to cyclization of the polymer chains. researchgate.netrsc.org

Table 1: General Kinetic Parameters for Cationic Ring-Opening Polymerization of Cyclic Acetals

| Parameter | Description | Typical Influence on Polymerization |

| Monomer Concentration | The concentration of the cyclic acetal (B89532) monomer in the reaction mixture. | Higher concentrations generally lead to faster polymerization rates. |

| Initiator Concentration | The concentration of the cationic initiator (e.g., Lewis acid). | The rate of polymerization is typically proportional to the initiator concentration. |

| Temperature | The reaction temperature. | Higher temperatures generally increase the rate of polymerization but can also lead to more side reactions and a broader molecular weight distribution. |

| Solvent Polarity | The polarity of the solvent used for the polymerization. | Solvent polarity can influence the stability of the cationic propagating species and thus affect the polymerization kinetics. |

The synthesis of poly(1,3-dioxolane) (PDXL) is achieved through the ring-opening polymerization of 1,3-dioxolane. escholarship.org When 2-(1-hexenyl)-1,3-dioxolane is used as a monomer, the resulting polymer would be a functionalized poly(1,3-dioxolane) with pendant hexenyl groups. These groups can be subsequently utilized for various post-polymerization modifications, such as cross-linking to form thermoset materials or for grafting other polymer chains.

As a comonomer, 2-(1-hexenyl)-1,3-dioxolane can be copolymerized with other cyclic ethers or vinyl monomers to tailor the properties of the resulting copolymer. For instance, copolymerization with 1,3-dioxolane would yield a random copolymer with a controlled density of hexenyl functional groups along the polymer backbone. This approach allows for the fine-tuning of properties such as solubility, thermal stability, and mechanical strength.

Intermediate in the Synthesis of Complex Organic Molecules

The 1,3-dioxolane moiety is widely used as a protecting group for aldehydes and ketones in multistep organic synthesis due to its stability under various reaction conditions and its ease of formation and removal. Beyond its role as a protecting group, substituted dioxolanes can also serve as key intermediates and building blocks.

2-(1-hexenyl)-1,3-dioxolane can function as a versatile building block in the synthesis of more complex organic molecules. The dioxolane ring can be carried through several synthetic steps and then deprotected to reveal a carbonyl group at a later stage. The hexenyl side chain offers a reactive handle for various chemical transformations, including but not limited to:

Oxidation: Cleavage of the double bond to yield aldehydes or carboxylic acids.

Epoxidation: Formation of an epoxide ring, which can be further functionalized.

Metathesis: Cross-metathesis with other olefins to form more complex unsaturated systems.

Hydroboration-oxidation: Conversion of the alkene to an alcohol.

This dual functionality makes it a valuable synthon for constructing molecules with specific architectures and functionalities.

The unique structure of 2-(1-hexenyl)-1,3-dioxolane makes it a potential precursor for specialized chemical systems. For instance, the hexenyl group could participate in intramolecular reactions, leading to the formation of more complex cyclic or polycyclic structures. Furthermore, its ability to polymerize could be exploited to create functional surfaces or nanoparticles where the hexenyl groups are exposed for further chemical reactions, creating a platform for catalysis or bioconjugation.

Contribution to Advanced Materials Formulations

The incorporation of 2-(1-hexenyl)-1,3-dioxolane into polymer backbones can lead to the development of advanced materials with tailored properties. escholarship.orgresearchgate.net Poly(1,3-dioxolane) itself is known for its biodegradability and biocompatibility, making it a material of interest for biomedical applications. escholarship.org

The pendant hexenyl groups in polymers derived from 2-(1-hexenyl)-1,3-dioxolane can be utilized to create cross-linked networks, enhancing the mechanical properties and thermal stability of the material. This is particularly useful in the formulation of hydrogels, elastomers, and thermosetting resins. Moreover, these functional groups can serve as sites for attaching other molecules, such as drugs for controlled release systems, or as adhesion promoters in coatings and adhesives. The ability to tune the density of these functional groups through copolymerization provides a high degree of control over the final material's properties.

Future Research Directions and Emerging Paradigms for 2 1 Hexenyl 1,3 Dioxolane

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of acetals often relies on stoichiometric acid catalysts and harsh conditions, which present environmental and efficiency challenges. rsc.orgacs.org The future of synthesizing 2-(1-hexenyl)-1,3-dioxolane lies in the adoption of green and sustainable chemistry principles. ymerdigital.compnas.org

Emerging research focuses on several promising areas:

Biocatalysis and Chemoenzymatic Cascades: The integration of biocatalysis with organometallic catalysis offers a highly selective and environmentally benign route to dioxolanes. researchgate.net Chemoenzymatic cascades, where enzymes operate in organic solvents alongside chemical catalysts, can streamline production from renewable feedstocks. d-nb.inforesearchgate.net For instance, a sequential process could involve the enzymatic synthesis of a diol followed by a ruthenium-catalyzed conversion to the dioxolane, potentially using CO2 as a C1 source. d-nb.infonih.gov

Photocatalysis: Photo-organocatalytic methods provide a mild and green alternative for acetalization. rsc.org Using organic dyes like Eosin Y or thioxanthenone as photocatalysts under visible light irradiation can activate aldehydes for efficient reaction with diols under neutral conditions, bypassing the need for strong acids or transition metals. rsc.orgrsc.orgresearchgate.net

Heterogeneous Catalysis: The use of reusable solid acid catalysts, such as Montmorillonite K10 clay, mesoporous zirconium oxophosphate, or graphene oxide, simplifies product purification and minimizes waste. ymerdigital.comnih.govresearchgate.netresearchgate.net These catalysts have demonstrated high efficacy in producing 1,3-dioxolanes under mild conditions, including sonochemical (ultrasound-assisted) synthesis. researchgate.netresearchgate.net

Solvent-Free and Flow Chemistry Systems: Conducting reactions under solvent-free conditions, as demonstrated with oxorhenium(V) catalysts, significantly improves the process's environmental footprint. nih.gov Furthermore, transitioning from batch to continuous flow processes can enhance safety, control, and scalability, representing a key direction for industrial-level synthesis.

| Methodology | Catalyst/Conditions | Key Advantages | Potential for 2-(1-hexenyl)-1,3-dioxolane | Reference |

|---|---|---|---|---|

| Traditional Acetalization | Strong mineral/Lewis acids (e.g., HCl, ZrCl4) | Well-established | Baseline method; potential for side reactions with the hexenyl group. | organic-chemistry.org |

| Chemoenzymatic Cascade | Enzymes (e.g., lyase) + Ru-catalyst | High stereoselectivity, use of renewable feedstocks (biomass, CO2). | Enables synthesis from bio-derived aldehydes and diols. | researchgate.netd-nb.inforesearchgate.net |

| Photo-organocatalysis | Thioxanthenone, household lamps | Mild, metal-free, avoids strong acids. | High functional group tolerance, preserving the C=C double bond. | rsc.orgrsc.org |

| Heterogeneous Catalysis | Montmorillonite K10, Graphene Oxide | Reusable catalyst, simple workup, high yields. | Efficient and eco-friendly production. | nih.govresearchgate.net |

Exploration of Unconventional Reactivity and Transformation Pathways

The unique bifunctional nature of 2-(1-hexenyl)-1,3-dioxolane, possessing both a cyclic acetal (B89532) and a vinyl group, opens the door to a wide array of chemical transformations beyond its role as a protected aldehyde. Future research should pivot towards harnessing the interplay between these two functionalities.

Radical Reactions: The dioxolane ring is susceptible to radical addition, and the vinyl group can undergo radical vinylation. rsc.org Investigating radical chain processes could lead to novel C-C bond formations, allowing for the site-specific addition of the 2-(1-hexenyl)-1,3-dioxolane moiety to other molecules, such as imines, in a metal-free and redox-neutral manner. organic-chemistry.org

Photocatalytic and Electrochemical Transformations: The vinyl group is an excellent candidate for transformations under photoredox or electrochemical conditions. nih.govnih.gov These methods could enable unique coupling reactions, cycloadditions, or functionalizations that are inaccessible through traditional thermal methods. For example, photocatalytic addition reactions could couple the molecule with alkenes through the formation of α-carbonyl radicals. nih.gov

Metathesis and Cycloaddition Reactions: The 1-hexenyl group can participate in olefin metathesis, allowing for chain extension or the synthesis of complex macrocycles. Additionally, its reactivity in Diels-Alder and other cycloaddition reactions could be explored, potentially triggered by the coordination of a Lewis acid to the dioxolane oxygens, which would modulate the electronic properties of the diene system. nih.gov

Oxidative and Reductive Pathways: Selective oxidation of the double bond could yield valuable epoxide or diol derivatives, while controlled cleavage of the dioxolane ring under specific oxidative or reductive conditions could unmask the carbonyl group in concert with a transformation on the hexenyl chain. Kinetic modeling of 1,3-dioxolane (B20135) oxidation provides a foundational understanding for predicting its behavior under such conditions. researchgate.netacs.org

Integration into Advanced Functional Materials and Nanotechnology

The structural features of 2-(1-hexenyl)-1,3-dioxolane make it an attractive building block for advanced materials. The vinyl group provides a handle for polymerization, while the dioxolane ring can impart specific properties or be used as a latent functional group.

Functional Polymers: The molecule can serve as a functional monomer in radical polymerization. Copolymerization with other vinyl monomers, such as vinyl ethers or cyclic ketene (B1206846) acetals, could produce novel aliphatic polyesters. lvts.fr These polymers could be designed to have tunable properties for applications ranging from biodegradable plastics to advanced coatings and adhesives. researchgate.netresearchgate.net The presence of the dioxolane ring in the polymer backbone could act as a point for post-polymerization modification, such as hydrolysis to reveal aldehyde groups for cross-linking or bioconjugation.

Self-Assembling Systems and Nanoparticles: By incorporating 2-(1-hexenyl)-1,3-dioxolane into amphiphilic block copolymers, it is possible to create materials that self-assemble into functional nanoparticles. lvts.fr These could find use in drug delivery, where the dioxolane moiety could be part of a system designed to release a therapeutic agent under specific pH conditions. Dioxolane derivatives have already been investigated as agents to overcome multidrug resistance, suggesting potential in biomedical applications. nih.gov

Electrolyte and Membrane Components: 1,3-dioxolane is a known component in electrolytes for lithium-ion batteries, where it can undergo in-situ polymerization to form a stable solid-electrolyte interphase. frontiersin.orgrsc.org The hexenyl group offers a reactive site for controlled polymerization, potentially leading to more robust and tailored battery electrolytes. Similarly, its incorporation into polymer membranes could enhance CO2/light gas separation performance. researchgate.net

| Area of Application | Proposed Role of 2-(1-hexenyl)-1,3-dioxolane | Potential Outcome/Functionality | Reference |

|---|---|---|---|

| Functional Polyesters | Functional monomer in radical copolymerization. | Biodegradable materials, antibacterial films, bioelastomers. | lvts.fr |

| Poly(vinyl acetals) | Aldehyde precursor for functionalizing polymers like PVA. | Specialty coatings, adhesives, cosmetic additives. | researchgate.netcdp-innovation.com |

| Nanomedicine | Component of amphiphilic block copolymers. | Self-assembled nanoparticles for pH-responsive drug delivery. | lvts.frnih.gov |

| Energy Storage | Co-solvent/additive in battery electrolytes. | Formation of stable solid-electrolyte interphase via polymerization. | frontiersin.orgrsc.org |

Bridging Theoretical Predictions with Experimental Verification

The synergy between computational chemistry and experimental work is critical for accelerating the discovery and optimization of new chemical systems. For 2-(1-hexenyl)-1,3-dioxolane, theoretical modeling can provide invaluable insights into its behavior, guiding experimental efforts and reducing trial-and-error.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions. For example, DFT can predict the feasibility and selectivity of hydroboration or hydrocyanation reactions across the vinyl group. researchgate.netsciforum.netrsc.org Such studies can help identify the most promising reaction conditions and catalysts before extensive lab work is undertaken.

Predicting Polymerization Behavior: DFT has been successfully used to predict the copolymerization reactivity ratios of cyclic ketene acetals and vinyl monomers. researchgate.netrsc.org A similar approach can be applied to predict how 2-(1-hexenyl)-1,3-dioxolane will copolymerize with other monomers, allowing for the rational design of polymers with specific microstructures and properties.

Modeling Material Properties: Computational models can predict the properties of materials derived from this compound. For instance, molecular dynamics simulations could model the solvation behavior and binding energies when used as an electrolyte component in batteries. mdpi.com This allows for the in-silico screening of derivatives to identify candidates with optimal performance characteristics. The validation of these theoretical predictions through targeted experiments will create a powerful feedback loop, refining the computational models and accelerating the development of new applications for 2-(1-hexenyl)-1,3-dioxolane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.